molecular formula C20H24N2O6S2 B3849381 5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine

5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine

Cat. No. B3849381
M. Wt: 452.5 g/mol
InChI Key: CPULNQMJNJUZPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine ring, a six-membered ring with two nitrogen atoms, would likely contribute to the compound’s stability and reactivity. The dioxino group, a six-membered ring with two oxygen atoms, could potentially participate in hydrogen bonding or other interactions. The sulfonyl groups attached to the 4-methylphenyl groups could also influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The sulfonyl groups might be susceptible to nucleophilic attack, and the pyrazine and dioxino rings could potentially participate in electrophilic substitution reactions or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. It’s likely that this compound would be solid at room temperature, and its solubility would depend on the polarity of the solvent used .

properties

IUPAC Name

5,8-bis-(4-methylphenyl)sulfonyl-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c1-15-3-7-17(8-4-15)29(23,24)21-11-12-22(20-19(21)27-13-14-28-20)30(25,26)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPULNQMJNJUZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C3C2OCCO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Bis-(4-methylphenyl)sulfonyl-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine
Reactant of Route 2
5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine
Reactant of Route 3
5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine
Reactant of Route 4
5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine
Reactant of Route 5
5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine
Reactant of Route 6
5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine

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